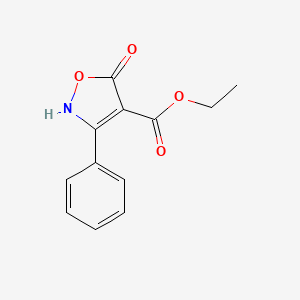
Ethyl 5-oxo-3-phenyl-2,5-dihydro-1,2-oxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-hydroxy-3-phenyl-1,2-oxazole-4-carboxylate: is a heterocyclic compound with the molecular formula C12H11NO4. It is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-hydroxy-3-phenyl-1,2-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl 2-bromo-3-phenylpropanoate with hydroxylamine hydrochloride, followed by cyclization in the presence of a base .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-hydroxy-3-phenyl-1,2-oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
Ethyl 5-hydroxy-3-phenyl-1,2-oxazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-hydroxy-3-phenyl-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- Ethyl 5-hydroxy-3-phenylisoxazole-4-carboxylate
- Ethyl 5-hydroxy-3-(4-methylphenyl)-1,2-oxazole-4-carboxylate
- Ethyl 5-hydroxy-3-(4-chlorophenyl)-1,2-oxazole-4-carboxylate
Uniqueness: Ethyl 5-hydroxy-3-phenyl-1,2-oxazole-4-carboxylate is unique due to its specific substitution pattern on the oxazole ring, which can influence its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Biological Activity
Ethyl 5-oxo-3-phenyl-2,5-dihydro-1,2-oxazole-4-carboxylate (CAS Number: 1084-41-9) is a heterocyclic compound with a molecular formula of C12H11NO4. This compound belongs to the oxazole family, which is known for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activities associated with this compound, including data tables and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C12H11NO4 |
| Molecular Weight | 233.22 g/mol |
| IUPAC Name | Ethyl 5-oxo-3-phenyl-2H-1,2-oxazole-4-carboxylate |
| CAS Number | 1084-41-9 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It can modulate enzyme activities and receptor functions, leading to a range of biological effects. The specific pathways and targets involved may vary depending on the context and application.
Antimicrobial Activity
Research has indicated that compounds within the oxazole family exhibit significant antimicrobial properties. This compound has been investigated for its potential against various bacterial strains. For instance, studies have shown that derivatives of oxazole compounds can inhibit the growth of Gram-positive and Gram-negative bacteria.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. In vitro assays have revealed that modifications to the oxazole structure can enhance its cytotoxic effects against tumor cells.
Table: In Vitro Anticancer Activity
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15.3 |
| MCF7 (Breast Cancer) | 12.7 |
| A549 (Lung Cancer) | 18.9 |
| Caco2 (Colon Cancer) | 10.5 |
Anti-inflammatory Activity
This compound has also been studied for its anti-inflammatory properties. Compounds in this class have shown the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.
Case Studies
- Cytotoxicity Against Tumor Cell Lines : A study evaluated the cytotoxic effects of Ethyl 5-oxo derivatives on a panel of human tumor cell lines. Results indicated that certain modifications significantly increased cytotoxicity, particularly against ovarian cancer cells (OVXF 899), with IC50 values as low as 2.76 µM .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of various oxazole derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that Ethyl 5-Oxo derivatives exhibited notable inhibition zones compared to control groups .
Properties
CAS No. |
46796-31-0 |
|---|---|
Molecular Formula |
C12H11NO4 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
ethyl 5-oxo-3-phenyl-2H-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C12H11NO4/c1-2-16-11(14)9-10(13-17-12(9)15)8-6-4-3-5-7-8/h3-7,13H,2H2,1H3 |
InChI Key |
ZVVXCXPTNAZIFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NOC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















